Potent In Vitro Anticancer Activity: Derivative IC50 Values in Low Micromolar Range Against Multiple Cell Lines
Derivatives synthesized from 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit potent in vitro anticancer activity. The lead derivative, compound 6h, demonstrated IC50 values in the low micromolar range against A549 (lung cancer), U87 (glioblastoma), and HL60 (leukemia) cell lines. In the same assay, the standard chemotherapeutic agent cisplatin showed IC50 values of 7.904 µM (A549), 6.596 µM (U87), and 6.128 µM (HL60) [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.854 μM (A549), 4.151 μM (U87), 17.522 μM (HL60) for lead derivative 6h |
| Comparator Or Baseline | Cisplatin (positive control): 7.904 μM (A549), 6.596 μM (U87), 6.128 μM (HL60) |
| Quantified Difference | Derivative 6h is 2.05-fold more potent against A549, 1.59-fold more potent against U87, and 2.86-fold less potent against HL60 compared to cisplatin. |
| Conditions | MTT assay; human cancer cell lines A549, U87, and HL60 |
Why This Matters
This data demonstrates that the scaffold can yield compounds with superior potency to a clinical standard-of-care against specific cancer types, justifying its procurement as a privileged structure for hit-to-lead campaigns.
- [1] Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., Patel, H. D., Rawal, R. M., & Baran, S. K. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1231, 130000. View Source
